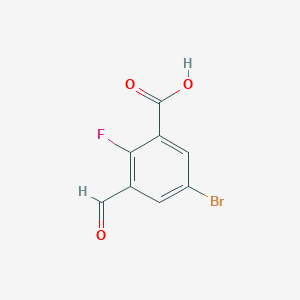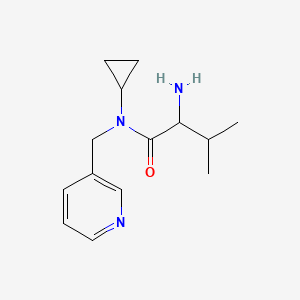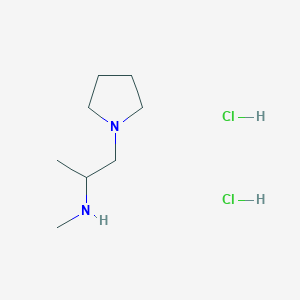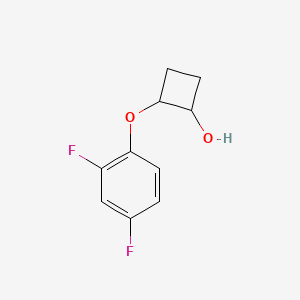![molecular formula C21H18N2O B14780748 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine](/img/structure/B14780748.png)
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine is a chiral nitrogen ligand used in enantioselective synthesis. This compound is known for its unique structure, which includes a pyridine ring substituted with an oxazoline ring and a phenylmethyl group. It is primarily used in research and industrial applications due to its ability to facilitate asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by the cyclization of an amino alcohol with a carboxylic acid derivative under acidic or basic conditions.
Substitution on the Pyridine Ring: The oxazoline ring is then introduced to the pyridine ring through a substitution reaction, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyridine ring is alkylated with a benzyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or oxazoline rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl halides, Lewis acids (e.g., AlCl₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives.
科学研究应用
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of fine chemicals and specialty materials, particularly in the production of chiral compounds.
作用机制
The mechanism of action of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The oxazoline and pyridine rings provide a rigid framework that enhances the selectivity and efficiency of these reactions. The phenylmethyl group further stabilizes the complex and influences the reaction pathway.
相似化合物的比较
Similar Compounds
- 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-5-(trifluoromethyl)pyridine
- 2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]-3-methylpyridine
Comparison
Compared to similar compounds, 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-(phenylmethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure provides distinct steric and electronic properties, making it particularly effective in certain asymmetric synthesis reactions. The presence of the phenylmethyl group also enhances its stability and reactivity compared to other similar compounds.
属性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
2-(6-benzylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-12-7-13-19(22-18)21-23-20(15-24-21)17-10-5-2-6-11-17/h1-13,20H,14-15H2 |
InChI 键 |
DFZASHNXBUVXFK-UHFFFAOYSA-N |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-[1-(2,3-dihydroxypropanoyl)-3,6-dihydro-2H-pyridin-4-yl]-3,5-difluorophenyl]-4-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14780675.png)

![6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione;dihydrate](/img/structure/B14780682.png)




![4-[(10R,13R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14780719.png)

![Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate](/img/structure/B14780732.png)



